molecular formula C11H12O2 B1590697 1-(3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-one CAS No. 58621-52-6

1-(3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-one

Cat. No.: B1590697
CAS No.: 58621-52-6
M. Wt: 176.21 g/mol
InChI Key: BAXUMNKQKVFPNU-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 1-(3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-one can be achieved through several synthetic routes. One common method involves the condensation of 3,4-dihydro-2H-1-benzopyran-6-carbaldehyde with acetone in the presence of a base such as sodium hydroxide . The reaction is typically carried out under reflux conditions, and the product is purified by recrystallization.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-one undergoes various chemical reactions, including:

Mechanism of Action

Comparison with Similar Compounds

1-(3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-one can be compared with other benzopyran derivatives, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

1-(3,4-dihydro-2H-chromen-6-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-8(12)9-4-5-11-10(7-9)3-2-6-13-11/h4-5,7H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAXUMNKQKVFPNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)OCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80493799
Record name 1-(3,4-Dihydro-2H-1-benzopyran-6-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80493799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58621-52-6
Record name 1-(3,4-Dihydro-2H-1-benzopyran-6-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80493799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-one
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Synthesis routes and methods I

Procedure details

Aluminium chloride (1.19 g, 8.9 mmol) was added portionwise to a stirred solution of acetyl chloride (1.21 mL, 17.0 mmol) in dry dichloromethane (20 mL), previously cooled to −10° C., until homogeneous (5 min). The solution was added, via cannula, to a solution of 3,4-dihydro-2H-1-benzopyran (9a) (1.20 g, 8.9 mmol) in dry dichloromethane (17 mL) at −10° C. The mixture was stirred at the same temperature for 30 minutes before being poured into ice/concentrated hydrochloric acid (5:1, v/v, 126 mL). The stirring was maintained at room temperature for 2 hours and the solution was extracted with dichloromethane (3×50 mL). The organic layer was dried over sodium sulfate and concentrated in vacuo to provide 1-(3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-one (49a) (1.55 g, 8.8 mmol, 99%) which was used without further purification.
Quantity
1.19 g
Type
reactant
Reaction Step One
Quantity
1.21 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two
Quantity
17 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
126 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

In accordance with this scheme a 6-bromochroman compound of Formula 2 (see Reaction Scheme 1) is reacted with by tributyl(1-ethoxyvinyl)tin in the presence dichlorobis(triphenylphosphine)palladium(II) under an inert gas (argon) atmosphere in an aprotic neutral solvent, such as tetrahydrofuran (THF), to provide a 6-acetylchroman derivative of Formula 25. The 6-acetylchroman derivative of Formula 25 is then reacted with iodine and silver(I)trifluoromethanesulfonate (AgOTf) to give a 6-acetyl-8-iodochroman derivative of Formula 26. The compound of Formula 26 is reacted with with trimethylsilyl acetylene in triethyl amine under argon atmosphere in the presence of copper(I)iodide and dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh3)2Cl2) to give the 6-acetyl-8-trimethylsilanyl-ethynyl-chroman derivative of Formula 27. The latter reaction is analogous to the conversion of the 8-iodo-substituted chroman compounds of Formula 4 to the 8-trimethylsilanyl-ethynyl-chroman derivatives of Formula 5, as shown in Reaction Scheme 1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Formula 2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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catalyst
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0 (± 1) mol
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solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a stirred solution of acetyl chloride (4.78 mL, 67.1 mmol) in dry CH2Cl2 (20 mL) in a −10° C. bath is added aluminum trichloride (4.76 g, 35.7 mmol) in small portions. The mixture is stirred for 15 min until the solution became homogeneous. The solution is added via canula to a separate solution of chromane (4,79 g, 35.7 mmol) in CH2Cl2 (30 mL) all at −10° C. After complete addition, the solution is stirred at −10° C. for 30 min. The solution is poured over a mixture of crushed ice and concentrated HCl. The mixture is extracted with CH2Cl2. The combined organic layers are washed with brine, dried (MgSO4), filtered and concentrated in vacuo. The remaining residue is purified via crystallization from hexanes to give 4.0 g (64%) of 1-(3,4-dihydro-2H-chromen-6-yl)ethanone as a white solid. 1H NMR (400 MHz, CDCl3) δ7.76-7.73, 6.75, 4.27, 2.86, 2.57, 2.09-2.03.
Quantity
4.78 mL
Type
reactant
Reaction Step One
Quantity
4.76 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
35.7 mmol
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

AlCl3 (11.8 g, 88.2 mmol) was added in small portions to a stirred solution of AcCl (11.9 mL, 167.5 mmol) in dry DCM (250 mL) at −10° C. and the mixture stirred until homogeneous (15 min). The solution was added, via a cannula, to a stirred solution of chroman (229) (11.8 g, 88.2 mmol) in dry DCM (200 mL) at −10° C. and the solution stirred for 30 min at −10° C. and then poured into ice/cHCl (5:1 v/v, 1.5 L). The mixture was stirred for 2 h, extracted with DCM (3×100 mL), the combined organic fraction dried and the solvent evaporated. The residue was purified by chromatography, eluting with a gradient (10-20%) of EtOAc/pet. ether, to give 1-(3,4-dihydro-2H-chromen-6-yl)ethanone (230) (12.45 g, 80%) as a white solid: 1H NMR δ 7.68-7.22 (m, 2H, H-5, H-7), 6.82 (d, J=9.2 Hz, 1H, H-8), 4.24 (br dd, J=5.3, 5.2 Hz, 2H, H 2), 2.83 (br t, J=6.5 Hz, 2H, H-4), 2.53 (s, 3H, CH3), 2.00-2.06 (m, 2H, H-3).
Name
Quantity
11.8 g
Type
reactant
Reaction Step One
Name
Quantity
11.9 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
11.8 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice cHCl
Quantity
1.5 L
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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